molecular formula C17H15Cl2NO3 B4977094 propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B4977094
M. Wt: 352.2 g/mol
InChI Key: HUSWYGBLYHPYHT-UHFFFAOYSA-N
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Description

Propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H15Cl2NO3 It is characterized by the presence of a propyl ester group and a dichlorobenzoyl amide group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 3-aminobenzoate with 2,4-dichlorobenzoyl chloride. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the dichlorobenzoyl group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
  • Propyl 4-[(3,4-dichlorobenzoyl)amino]benzoate

Uniqueness

Propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to the specific positioning of the dichlorobenzoyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,4-positions of the benzoyl group can enhance its electron-withdrawing properties, affecting the compound’s overall behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-2-8-23-17(22)11-4-3-5-13(9-11)20-16(21)14-7-6-12(18)10-15(14)19/h3-7,9-10H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSWYGBLYHPYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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